2-[(3-Methylbutanoyl)amino]thiophene-3-carboxylic acid
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Overview
Description
2-(3-methylbutanoylamino)thiophene-3-carboxylic acid is a heterocyclic compound that contains a thiophene ring, which is a five-membered ring with one sulfur atom. Thiophene derivatives are known for their diverse biological activities and applications in various fields, including medicinal chemistry, material science, and industrial chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of thiophene derivatives, including 2-(3-methylbutanoylamino)thiophene-3-carboxylic acid, can be achieved through several methods. Common synthetic routes include the Gewald reaction, Paal-Knorr synthesis, and Fiesselmann synthesis . These methods involve the condensation of various substrates with sulfur-containing reagents under specific conditions.
Gewald Reaction: This reaction involves the condensation of an α-methylene carbonyl compound with elemental sulfur and a cyanoester to form aminothiophene derivatives.
Paal-Knorr Synthesis: This method involves the cyclization of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as a sulfurizing agent.
Fiesselmann Synthesis: This synthesis involves the reaction of α-mercapto ketones with α-halo ketones to form thiophene derivatives.
Industrial Production Methods
Industrial production of thiophene derivatives often involves the cyclization of butane, butadiene, or butenes with sulfur. This method is efficient and yields high quantities of thiophene derivatives .
Chemical Reactions Analysis
Types of Reactions
2-(3-methylbutanoylamino)thiophene-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: Thiophene derivatives can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert thiophene derivatives to dihydrothiophenes.
Substitution: Electrophilic substitution reactions are common, with substitution typically occurring at the C2 position of the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Electrophilic reagents like nitric acid (HNO3) and acetic acid are used for nitration reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothiophenes.
Substitution: Nitrothiophenes and other substituted thiophenes.
Scientific Research Applications
2-(3-methylbutanoylamino)thiophene-3-carboxylic acid has various applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex thiophene derivatives.
Medicine: Explored for its potential use in drug development due to its diverse biological activities.
Industry: Utilized in the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs)
Mechanism of Action
The mechanism of action of 2-(3-methylbutanoylamino)thiophene-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to various biological effects. For example, thiophene derivatives have been shown to inhibit certain enzymes, leading to antimicrobial and anticancer activities .
Comparison with Similar Compounds
Similar Compounds
Suprofen: A nonsteroidal anti-inflammatory drug with a 2-substituted thiophene framework.
Articaine: A dental anesthetic with a 2,3,4-trisubstituent thiophene structure.
Uniqueness
2-(3-methylbutanoylamino)thiophene-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its structure allows for specific interactions with molecular targets, making it a valuable compound for various applications .
Properties
Molecular Formula |
C10H13NO3S |
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Molecular Weight |
227.28 g/mol |
IUPAC Name |
2-(3-methylbutanoylamino)thiophene-3-carboxylic acid |
InChI |
InChI=1S/C10H13NO3S/c1-6(2)5-8(12)11-9-7(10(13)14)3-4-15-9/h3-4,6H,5H2,1-2H3,(H,11,12)(H,13,14) |
InChI Key |
VRWVETLGFHKBTM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(=O)NC1=C(C=CS1)C(=O)O |
Origin of Product |
United States |
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